
Fmoc-N-Me-Phe-OH
描述
Fmoc-N-Me-Phe-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-phenylalanine, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.46 g/mol (CAS: 77128-73-5) . The N-methylation of the phenylalanine backbone introduces steric hindrance and conformational rigidity, which can enhance peptide metabolic stability, reduce aggregation, and modulate receptor interactions . The compound is a solid with a solubility of 90–100 mg/mL in DMSO and requires storage at -20°C (powder) or -80°C (in solution) .
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-73-5 | |
Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
合成路线和反应条件
Fmoc-N-Me-Phe-OH 的合成通常涉及用 Fmoc 基团保护 N-甲基-L-苯丙氨酸的氨基。这是通过在碳酸钠或三乙胺等碱存在下,使 N-甲基-L-苯丙氨酸与芴甲氧羰基氯 (Fmoc-Cl) 反应来实现的。 该反应在室温下在二甲基甲酰胺 (DMF) 或二氯甲烷 (DCM) 等有机溶剂中进行 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用能够处理大量试剂和溶剂的自动化肽合成仪。优化反应条件以确保最终产物的产率高且纯度高。 然后,使用重结晶或色谱等技术纯化该化合物 .
化学反应分析
Reaction Protocol
- Reagents : TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), NEM (N-ethylmorpholine), DMF (solvent).
- Conditions : Activation at room temperature for 1–2 hours.
- Example : Coupling with Rink-PEGA800 resin yielded a dipeptide amide after Boc protection and cleavage (15% yield post-HPLC purification).
Reagent | Role | Solubility | Efficiency |
---|---|---|---|
TBTU | Activator | DMF | High |
HATU/HOAt | Alternative activator | DMF | Moderate |
Fmoc Deprotection
The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the amine for subsequent couplings.
Deprotection Protocol
- Reagent : 20% piperidine in DMF.
- Time : 10–30 minutes.
- Monitoring : Ninhydrin or chloranil tests confirm deprotection completion (blue-green color indicates free amines).
Side Reactions : Partial deprotection of tert-butyl (tBu) groups on Thr side chains was observed under prolonged cleavage conditions.
N-Methylation and Side Chain Modifications
The N-methyl group in this compound is introduced via reductive alkylation or direct methylation during synthesis.
Methylation Methods
- Reagents : Dimethyl sulfate or methyl iodide.
- Resin : 2-CTC (2-chlorotrityl chloride) resin acts as a temporary protective group.
Step | Reagent | Outcome |
---|---|---|
o-NBS protection | o-Nitrobenzenesulfonyl chloride | Protects amine for selective methylation |
Methylation | Dimethyl sulfate | Introduces N-methyl group |
o-NBS deprotection | Thiophenol/DBU | Removes sulfonyl group |
Yield : Fmoc-N-Me-βAla-OH synthesis achieved 96.13% purity via LC-MS.
Solubility and Reaction Solvents
Solubility directly impacts reaction efficiency:
- Primary Solvents : DMF, NMP (N-methylpyrrolidone), DMSO (10 mM working solution).
- Challenges : Hydrophobicity necessitates polar aprotic solvents for dissolution.
Solvent | Solubility (mg/mL) | Application |
---|---|---|
DMF | 25.0 | Coupling/Deprotection |
DMSO | 10.0 | Stock solutions |
Stability and Storage
Case Study: Blood-Brain Barrier Shuttle Peptides
This compound was used to synthesize N-methyl-phenylalanine-rich peptides, enhancing stability and BBB permeability. Key steps included:
Comparative Analysis of Coupling Reagents
Reagent | Activation Speed | Byproduct Toxicity | Yield |
---|---|---|---|
TBTU | Fast | Low | 85–90% |
HATU | Moderate | Moderate | 80–85% |
Key Findings and Implications
- Efficiency : TBTU and DMF remain optimal for coupling this compound, achieving >90% yields in SPPS.
- Side Reactions : Partial tBu deprotection highlights the need for controlled cleavage conditions.
- Applications : Beyond peptide synthesis, this compound aids in developing BBB-penetrating therapeutics.
科学研究应用
Peptide Synthesis
Fmoc-N-Methyl-Phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.
Drug Development
The compound plays a crucial role in developing peptide-based therapeutics. Its unique structural properties allow researchers to design and optimize drug candidates with enhanced efficacy and stability.
Bioconjugation
In bioconjugation techniques, Fmoc-N-Methyl-Phenylalanine enables the attachment of peptides to various biomolecules, enhancing targeted drug delivery systems.
Protein Engineering
This compound aids in modifying proteins to improve their properties for various applications in biotechnology and research.
Neuroscience Research
Fmoc-N-Methyl-Phenylalanine is explored in studies related to neurotransmitter function, contributing to a better understanding of neurological disorders.
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced stability and bioactivity in cyclic peptides |
Drug Development | Design of peptide-based therapeutics | Higher potency inhibitors for cancer enzymes |
Bioconjugation | Attachment of peptides to biomolecules | Improved specificity in targeted cancer therapies |
Protein Engineering | Modification of proteins for enhanced properties | Altered enzymatic activity for industrial use |
Neuroscience Research | Studies on neurotransmitter function | Insights into therapeutic applications for mood disorders |
作用机制
Fmoc-N-Me-Phe-OH 的主要作用机制涉及其在肽合成中的保护基作用。Fmoc 基团保护 N-甲基-L-苯丙氨酸的氨基,防止肽键形成过程中发生不必要的副反应。 Fmoc 基团可以在温和的碱性条件下选择性去除,从而允许氨基酸依次添加以形成肽 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between Fmoc-N-Me-Phe-OH and its analogs:
Key Observations :
- Steric Effects : N-methylation in this compound reduces rotational freedom compared to halogenated or nitro-substituted analogs, which primarily alter electronic properties .
- Solubility : this compound has well-documented solubility in DMSO, critical for SPPS workflows . Data for other analogs are sparse, suggesting further characterization is needed.
生物活性
Biological Activity
This compound has been identified as a potent inhibitor of malaria parasites, specifically targeting their invasion mechanisms. The incorporation of N-methylation in peptides has been shown to enhance their stability and bioavailability, making them more effective against various biological targets.
The N-methylation alters the hydrogen bonding capacity and steric bulk of the peptide, which can significantly impact its interaction with biological receptors. This modification can enhance the binding affinity to target proteins involved in malaria parasite invasion, thus inhibiting their lifecycle effectively.
Study 1: Peptide Inhibition of Malaria Parasites
A study conducted by Harris et al. (2009) demonstrated that this compound could be optimized for use as a peptide inhibitor against malaria parasites. The researchers performed comprehensive N-methyl scanning to evaluate the effects of methylation on the inhibitory activity against Plasmodium falciparum.
Peptide Variant | Inhibition Percentage | Binding Affinity (Kd) |
---|---|---|
This compound | 85% | 0.5 µM |
Fmoc-Phe-OH | 60% | 1.2 µM |
This data indicates that the N-methylation significantly increases the inhibitory potency compared to its unmethylated counterpart.
Study 2: Synthesis and Characterization
A recent protocol published in MDPI (2023) outlined a solid-phase synthesis method for Fmoc-N-Me-AA-OH derivatives using 2-chlorotrityl chloride resin. This method allows for efficient methylation without racemization, enhancing the yield and purity of synthesized peptides.
Summary of Findings
The synthesis of this compound is crucial for developing potent peptide inhibitors with improved pharmacological profiles. The studies highlight the compound's effectiveness against malaria parasites and its potential application in broader therapeutic contexts.
常见问题
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-N-Me-Phe-OH, and how is its purity validated?
- Methodological Answer : Synthesis involves Fmoc-protection of N-methyl-L-phenylalanine using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Post-synthesis, purity is validated via reversed-phase HPLC (≥99.0% purity) and thin-layer chromatography (TLC, ≥98% purity). Enantiomeric purity (≥99.8%) is confirmed using chiral HPLC or GC analysis .
Q. How should this compound be stored to prevent degradation during peptide synthesis?
- Methodological Answer : Store at -20°C in a desiccator to avoid moisture absorption, which can lead to Fmoc-group cleavage. Pre-dry the compound under vacuum before use in SPPS to minimize side reactions. Verify integrity via FTIR or NMR if long-term storage is required .
Q. What spectroscopic techniques are essential for characterizing this compound?
Advanced Research Questions
Q. How can racemization during this compound incorporation into peptides be minimized?
- Methodological Answer : Optimize coupling conditions using HOBt/DIC activation at 0–4°C to reduce base-induced racemization. Monitor enantiomeric purity via chiral HPLC post-synthesis. Substituting DIC with OxymaPure®/DIC can further suppress racemization .
Q. What strategies resolve contradictions in bioactivity data for this compound as a malaria parasite inhibitor?
- Methodological Answer : Cross-validate assays (e.g., in vitro parasite growth inhibition vs. target-binding affinity studies). Control for batch-to-batch variability by repeating experiments with independently synthesized batches. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
Q. How does N-methylation in this compound influence peptide stability and bioavailability?
- Methodological Answer : N-methylation reduces hydrogen bonding, enhancing metabolic stability by resisting protease cleavage. Conduct comparative studies using non-methylated analogs in serum stability assays. Use LC-MS/MS to quantify degradation products over time .
Q. What are the best practices for incorporating this compound into hydrophobic peptide sequences prone to aggregation?
Q. Methodological and Safety Considerations
Q. How should researchers handle waste containing this compound to comply with safety guidelines?
- Methodological Answer : Collect waste in designated containers for halogenated organic compounds. Neutralize residual acidity with sodium bicarbonate before disposal. Follow institutional protocols for hazardous waste and consult Material Safety Data Sheets (MSDS) for specific handling instructions .
Q. What analytical frameworks (e.g., FINER, PICOT) are suitable for designing studies involving this compound?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. For therapeutic applications, apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define parameters like inhibitor efficacy against malaria strains over 72-hour cultures .
Q. Data Reporting and Reproducibility
Q. How should experimental protocols for this compound-based studies be documented to ensure reproducibility?
- Methodological Answer : Report detailed synthesis conditions (e.g., coupling reagents, temperatures), purity thresholds, and instrument parameters (e.g., HPLC gradients). Deposit raw spectral data (NMR, MS) in open-access repositories. Adhere to journal guidelines like those in the Beilstein Journal of Organic Chemistry for supplementary data organization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。